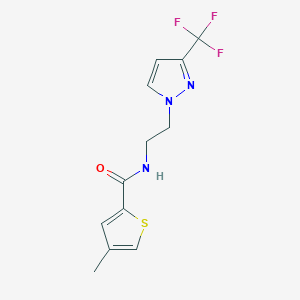

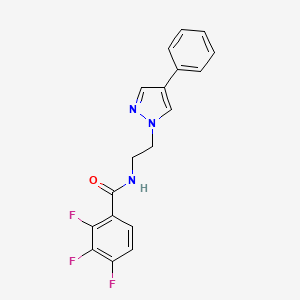

N-((6-环丙基嘧啶-4-基)甲基)-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyprodinil is a member of the class of aminopyrimidine that is N-phenylpyrimidin-2-amine carrying additional cyclopropyl and methyl substituents at positions 4 and 6 respectively . It is a broad-spectrum fungicide used to control a range of pathogens .

Synthesis Analysis

While specific synthesis methods for “N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-naphthamide” are not available, Burkholderia sp. MAK1 cells have been reported to transform N-alkylpyridine derivatives into dihydroxy products .

Molecular Structure Analysis

The molecular formula of Cyprodinil is C14H15N3 . The InChI and Canonical SMILES representations are also available .

Chemical Reactions Analysis

Burkholderia sp. MAK1 cells have shown the ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

Physical And Chemical Properties Analysis

Cyprodinil has a low solubility, is unlikely to leach to groundwater, and is volatile . It is moderately persistent in soils but may be persistent in water systems depending on local conditions .

科学研究应用

抗肿瘤活性

与 N-((6-环丙基嘧啶-4-基)甲基)-1-萘酰胺密切相关的萘啶衍生物已被研究其作为抗肿瘤剂的潜力。构效关系研究表明,萘啶结构的 N-1 和 C-7 位上的特定取代基显着增强了抗肿瘤活性。特别是,发现 N-1 上的 2-噻唑基和 C-7 上的氨基吡咯烷衍生物对各种小鼠和人肿瘤细胞系高度有效 (Tomita 等,2002).

骨质疏松症治疗

具有与 N-((6-环丙基嘧啶-4-基)甲基)-1-萘酰胺相似的结构的化合物已被鉴定为 αvβ3 受体的有效且选择性的拮抗剂,显示出治疗骨质疏松症的希望。它们极好的体外特征和有效的骨转换体内模型突出了它们在骨质疏松症治疗中进行临床开发的潜力 (Coleman 等,2004).

抗菌剂

与 N-((6-环丙基嘧啶-4-基)甲基)-1-萘酰胺相似的萘啶衍生物已显示出显着的抗菌活性。萘啶结构上的特定取代基显着影响它们的体外和体内抗菌效果,表明它们作为治疗剂的潜力 (Bouzard 等,1992).

阿尔茨海默病研究

萘基相关化合物已用于正电子发射断层扫描 (PET) 成像,用于识别阿尔茨海默病患者大脑中的神经纤维缠结和β-淀粉样斑块。这突出了萘啶衍生物在阿尔茨海默病进展的诊断成像和监测中的潜在作用 (Shoghi-Jadid 等,2002).

DNA 靶向和抗癌剂

与 N-((6-环丙基嘧啶-4-基)甲基)-1-萘酰胺的化学结构相关的 1,8-萘酰亚胺衍生物已被开发为 DNA 靶向剂,表现出抗癌特性和细胞成像的潜力。它们丰富的物理光学特性使其能够用于监测与生物分子的结合和细胞摄取,为癌症研究提供了有价值的见解 (Banerjee 等,2013).

未来方向

属性

IUPAC Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c23-19(17-7-3-5-13-4-1-2-6-16(13)17)20-11-15-10-18(14-8-9-14)22-12-21-15/h1-7,10,12,14H,8-9,11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHUWKJCJWZNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940354.png)

![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2940355.png)

![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)

![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2940372.png)